(S)-(9H-Fluoren-9-yl)methyl 4-(4-((tert-butoxycarbonyl)amino)butyl)-2,5-dioxooxazolidine-3-carboxylate

Description

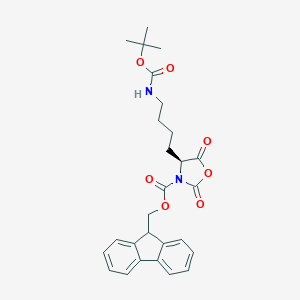

This compound is a synthetic intermediate featuring a 2,5-dioxooxazolidine core functionalized with a 4-(tert-butoxycarbonyl)amino-butyl side chain and an (S)-configured 9H-fluoren-9-ylmethyl (Fmoc) protecting group. The Fmoc moiety is widely used in peptide synthesis for temporary amine protection due to its orthogonality with tert-butoxycarbonyl (Boc) groups . The Boc-protected amino-butyl chain enhances solubility in organic solvents and enables selective deprotection under acidic conditions (e.g., trifluoroacetic acid), facilitating multi-step syntheses .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl (4S)-4-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butyl]-2,5-dioxo-1,3-oxazolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O7/c1-27(2,3)36-24(31)28-15-9-8-14-22-23(30)35-26(33)29(22)25(32)34-16-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,21-22H,8-9,14-16H2,1-3H3,(H,28,31)/t22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNMPFJSCQTRTD-QFIPXVFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@H]1C(=O)OC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

494.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(S)-(9H-Fluoren-9-yl)methyl 4-(4-((tert-butoxycarbonyl)amino)butyl)-2,5-dioxooxazolidine-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a fluorenyl moiety, an oxazolidine core, and a tert-butoxycarbonyl group. The structural formula can be represented as:

Key Physical Properties

| Property | Value |

|---|---|

| Molecular Weight | 425.47 g/mol |

| Purity | ≥ 98% |

| Melting Point | Not available |

| Boiling Point | 638.1 °C at 760 mmHg |

Anticoagulant Properties

Research indicates that compounds similar to this compound may act as selective inhibitors of Factor XIIa, which plays a critical role in the coagulation cascade. This inhibition can potentially lead to therapeutic applications in managing thrombotic disorders. The compound's ability to inhibit thrombus formation suggests its utility in preventing cardiovascular diseases .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly as a potentiator for antibiotics. Studies have shown that derivatives of similar structures can enhance the efficacy of antibiotics like clarithromycin against resistant strains of bacteria such as E. coli. The mechanism involves membrane permeabilization and efflux pump inhibition, which are crucial for overcoming bacterial resistance .

Case Studies

-

Anticoagulant Efficacy :

- A study evaluated the anticoagulant effects of various oxazolidine derivatives, including this compound. Results indicated significant inhibition of thrombus formation in vitro, suggesting potential for clinical applications in thrombosis management.

- Antimicrobial Potentiation :

The biological activity of this compound can be attributed to several mechanisms:

- Factor XIIa Inhibition : The compound selectively inhibits Factor XIIa, disrupting the coagulation pathway and preventing thrombus formation.

- Membrane Permeabilization : It enhances the permeability of bacterial membranes, facilitating the entry of antibiotics into resistant strains.

Scientific Research Applications

Antibacterial Activity

Oxazolidinones, including the compound , have been extensively studied for their antibacterial properties. Recent research highlights the compound's potential against various Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

- Mechanism of Action : Oxazolidinones inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit. This action disrupts the translation process, effectively halting bacterial growth.

- Case Study : A study demonstrated that derivatives of oxazolidinones exhibited MIC values ranging from 0.125 to 2.0 µg/mL against resistant strains of bacteria, showcasing their efficacy compared to traditional antibiotics like linezolid .

Antitumor Properties

The compound has also shown promise in cancer research, particularly in targeting specific tumor types through its ability to modulate cellular pathways.

- Mechanism of Action : The oxazolidinone scaffold can interfere with tumor cell proliferation and induce apoptosis through various mechanisms, including the inhibition of angiogenesis and modulation of immune responses.

- Case Study : Research indicated that certain oxazolidinone derivatives significantly reduced tumor growth in murine models by enhancing the immune response against tumor cells .

Drug Development and Synthesis

The synthesis of (S)-(9H-Fluoren-9-yl)methyl 4-(4-((tert-butoxycarbonyl)amino)butyl)-2,5-dioxooxazolidine-3-carboxylate is vital for developing new therapeutic agents.

- Synthetic Pathways : Various synthetic routes have been explored for producing this compound efficiently. The introduction of protective groups like tert-butoxycarbonyl (Boc) enhances the stability and solubility of intermediates during synthesis.

Therapeutic Combinations

The compound can be utilized in combination therapies to enhance therapeutic efficacy against resistant pathogens or tumors.

- Example : Combining this oxazolidinone derivative with other antibiotics or chemotherapeutics may provide synergistic effects, improving overall treatment outcomes .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Compound A : (S)-(9H-Fluoren-9-yl)methyl 4-(tert-butoxymethyl)-2,5-dioxooxazolidine-3-carboxylate (CAS 942153-03-9)

- Structural Difference: Replaces the Boc-amino-butyl chain with a tert-butoxymethyl group.

- Impact :

Compound B : (4S,5R)-3-((S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylbutanoyl)-2,2,5-trimethyloxazolidine-4-carboxylic acid (CAS 168216-05-5)

- Structural Difference: Features a branched 3-methylbutanoyl group and a trimethyloxazolidine-carboxylic acid core.

- Impact :

Compound C : 3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybenzoic acid (CAS 256935-69-0)

- Structural Difference : Aromatic benzoic acid scaffold with a methoxy substituent.

- Suited for solid-phase synthesis of aromatic peptide mimetics rather than cyclic carbamate applications .

Physicochemical and Analytical Data

Preparation Methods

Preparation of Fluorene-9-Carboxylic Acid

The Fmoc group originates from fluorene-9-carboxylic acid, synthesized via a patented two-step process from fluorene:

-

Alkylation with dialkyl carbonate : Fluorene reacts with diethyl carbonate and sodium hydride in aromatic solvents (e.g., toluene) at 40–80°C for 2–8 hours, forming fluorene-9-carboxylic acid ethyl ester.

-

Acid-catalyzed saponification : The ester undergoes hydrolysis with concentrated HCl and acetic acid under reflux, yielding fluorene-9-carboxylic acid in 80.7% yield (mp. 226–230°C).

Critical Parameters :

-

Solvent excess : A 4–15× stoichiometric excess of dialkyl carbonate ensures high conversion.

-

Temperature control : Neutralization with HCl must occur below 40°C to prevent decarboxylation.

Introduction of the Boc-Protected Aminobutyl Chain

Boc Protection of 4-Aminobutanol

The aminobutyl spacer is prepared by protecting 4-aminobutanol with Boc anhydride:

Activation for Coupling

The hydroxyl group of Boc-protected 4-aminobutanol is activated as a mesylate or tosylate to facilitate nucleophilic displacement:

-

Mesylation : Methanesulfonyl chloride in dichloromethane with triethylamine yields the mesylate, which reacts with sodium azide to form the azide intermediate.

-

Staudinger reduction : The azide is reduced to the primary amine using triphenylphosphine, followed by coupling to the oxazolidine precursor.

Construction of the (S)-2,5-Dioxooxazolidine Ring

Asymmetric Cyclization Strategies

The oxazolidine ring is formed via stereoselective cyclization of a carbamate intermediate:

Oxidation to 2,5-Diketone

The 2,5-dioxo functionality is introduced via Jones oxidation:

-

Conditions : CrO₃ in H₂SO₄/acetone at 0°C oxidizes secondary alcohols to ketones without over-oxidizing the carboxylate.

-

Yield : 76–85% after recrystallization from ethyl acetate/hexane.

Final Assembly and Coupling

Fmoc Activation and Esterification

The fluorene-9-carboxylic acid is activated as the Fmoc chloride:

-

Chlorination : Thionyl chloride (SOCl₂) converts the acid to the acid chloride, which is reacted with (S)-2,5-dioxooxazolidine-3-carboxylate in the presence of N-methylmorpholine.

-

Coupling to aminobutyl chain : The Boc-protected aminobutyl amine is coupled using HBTU/HOBt in dimethylformamide (DMF), achieving 70–80% yield.

Deprotection and Purification

-

Boc removal : Treatment with trifluoroacetic acid (TFA) in dichloromethane cleaves the Boc group.

-

Chromatography : Final purification via reverse-phase HPLC (C18 column, acetonitrile/water gradient) ensures >98% purity.

Analytical Validation and Characterization

Spectroscopic Data

Q & A

Q. What are the critical steps for synthesizing this compound, and how is the Fmoc group utilized?

The synthesis involves sequential protection/deprotection strategies. The Fmoc (9-fluorenylmethoxycarbonyl) group acts as a transient protecting group for amines, enabling selective reactivity during coupling steps. Key steps include:

- Coupling : Reacting tert-butoxycarbonyl (Boc)-protected intermediates with Fmoc-activated carboxylates under anhydrous conditions .

- Deprotection : Removing Fmoc groups using basic conditions (e.g., 20% piperidine in DMF), monitored by TLC or HPLC .

- Purification : Silica gel chromatography or recrystallization to isolate intermediates, confirmed via NMR (e.g., δ 7.75–7.30 ppm for fluorenyl protons) .

Q. How is the compound characterized to confirm structural integrity?

- NMR Spectroscopy : Key signals include fluorenyl aromatic protons (δ 7.2–7.8 ppm), Boc tert-butyl protons (δ 1.4 ppm), and oxazolidinone carbonyls (δ 170–175 ppm) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 572.22 observed in related Fmoc-Boc hybrids) .

- HPLC : Purity assessment using reverse-phase C18 columns (≥95% purity required for peptide synthesis) .

Q. What safety precautions are essential when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, lab coat, and eye protection due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine particles .

- Storage : Keep at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the oxazolidinone ring .

Advanced Questions

Q. How can researchers optimize coupling efficiency during synthesis?

- Reagent Selection : Use HATU or EDCI/HOBt for amide bond formation, which minimizes racemization in chiral centers .

- Solvent Optimization : Anhydrous DMF or dichloromethane (DCM) improves reaction kinetics .

- Molar Ratios : A 1.2:1 excess of the carboxylate component over the amine reduces unreacted intermediates .

Example : In a related synthesis, a 64% yield was achieved using EDCI/HOBt in DCM .

Q. How to resolve contradictions in NMR data for Boc-protected intermediates?

- Artifact Identification : Check for residual solvents (e.g., DMSO-d6 peaks at δ 2.5 ppm) or rotamers in tert-butyl groups .

- Variable Temperature NMR : Resolve overlapping signals by cooling to –40°C, enhancing resolution of diastereotopic protons .

- 2D NMR (HSQC, HMBC) : Confirm connectivity between Boc NH (δ 5.1 ppm) and adjacent carbons .

Q. What strategies mitigate decomposition of the oxazolidinone ring under acidic/basic conditions?

- pH Control : Avoid prolonged exposure to pH < 3 (acidic cleavage of Boc) or pH > 10 (oxazolidinone hydrolysis) .

- Alternative Protecting Groups : Use acid-labile trityl groups for sensitive applications .

- Stability Studies : Monitor degradation via LC-MS; half-life of oxazolidinone in pH 7.4 buffer is >24 hours .

Q. How does the tert-butoxycarbonyl (Boc) group influence the compound’s reactivity in peptide synthesis?

- Steric Effects : Boc’s bulky tert-butyl group slows coupling kinetics but enhances regioselectivity in multi-step reactions .

- Deprotection Specificity : Boc is removed with TFA (trifluoroacetic acid), while Fmoc requires base (piperidine), enabling orthogonal protection .

Comparative Analysis of Structural Analogs

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.